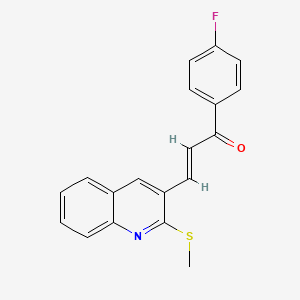

(E)-1-(4-fluorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-1-(4-fluorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one” is a chemical compound with diverse applications. Its unique structure makes it a valuable tool in scientific research, especially in drug discovery and development. The IUPAC name for this compound is (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one .

Molecular Structure Analysis

The molecular weight of this compound is 323.39 . The InChI Code is 1S/C19H14FNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+ . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications

Antifungal and Antimicrobial Activity

A series of novel tetrahydroquinoline compounds, structurally related to aspernigerin and containing thiocarbonyl moiety, demonstrated significant antifungal activity. One compound in particular showed better antifungal efficacy against Valsa mali than the commercial fungicide fluoramide, indicating potential agricultural applications (Zhang et al., 2018). Additionally, various derivatives of (E)-1-{2/3/4-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones synthesized through microwave-assisted synthesis exhibited antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Pujari et al., 2018).

Antitumor Activity

Novel 2-phenylquinolin-4-ones, including variants of the core chemical structure, have been explored for their antitumor properties. These compounds demonstrated significant inhibitory activity against a range of tumor cell lines, with some analogues showing potent selective inhibition suggesting their potential as anticancer drug candidates. This includes derivatives exhibiting significant effects on the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R) and showing no significant effect on normal biological functions of most enzymes tested, indicating a favorable safety profile (Chou et al., 2010).

Structural Insights

The molecular structure of (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one was elucidated through X-ray crystallography, revealing the planar orientations and intermolecular hydrogen bonding that stabilize the crystal structure. This foundational structural knowledge aids in understanding the compound's reactivity and potential interactions in biological systems (Butcher et al., 2007).

Green Synthetic Protocols

Efficient and environmentally friendly synthetic protocols for (E)-1-aryl-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones have been developed, leveraging Claisen-Schmidt condensation. These methods not only provide a green approach to synthesizing these compounds but also contribute to the exploration of their antimicrobial activity against various organisms, underscoring the potential of these compounds in medical and agricultural applications (Subrahmanyam & Rao, 2019).

Safety and Hazards

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTYJOISKUWWJX-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)